molecular formula C22H24N4O4S B2675894 4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-diethylbenzene-1-sulfonamide CAS No. 941243-31-8

4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-diethylbenzene-1-sulfonamide

Cat. No.: B2675894
CAS No.: 941243-31-8
M. Wt: 440.52
InChI Key: OIOZHTUPVQGMCI-UHFFFAOYSA-N
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Description

4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-diethylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-diethylbenzene-1-sulfonamide typically involves multiple steps, including the formation of the oxazole ring and the introduction of the sulfonamide group. One common method involves the condensation of 4-ethoxyaniline with a suitable cyano compound, followed by cyclization to form the oxazole ring. The final step involves the sulfonation of the benzene ring with diethylamine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-diethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-diethylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-cyano-5-[(4-methoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-diethylbenzene-1-sulfonamide
  • 4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-thiazol-2-yl}-N,N-diethylbenzene-1-sulfonamide

Uniqueness

Compared to similar compounds, it may exhibit different reactivity and biological activity due to the specific arrangement of functional groups .

Properties

IUPAC Name

4-[4-cyano-5-(4-ethoxyanilino)-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S/c1-4-26(5-2)31(27,28)19-13-7-16(8-14-19)21-25-20(15-23)22(30-21)24-17-9-11-18(12-10-17)29-6-3/h7-14,24H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOZHTUPVQGMCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NC3=CC=C(C=C3)OCC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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